4-Methylisoquinoline-8-sulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-methylisoquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-12-6-9-8(7)3-2-4-10(9)15(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKXDDMSVNPLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266775 | |
| Record name | 8-Isoquinolinesulfonyl chloride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-76-1 | |
| Record name | 8-Isoquinolinesulfonyl chloride, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinesulfonyl chloride, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Catalytic Cyclization and Sulfonation
A notable method adapted from related quinoline sulfonyl chloride syntheses involves starting from 2-aminobenzenesulfonic acid, which undergoes catalytic cyclization with aldehydes to form the methylated isoquinoline sulfonic acid intermediate. This step is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) in eutectic solvents composed of choline chloride and zinc chloride (ZnCl2) in a molar ratio of 1:2.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminobenzenesulfonic acid + propionaldehyde + paraformaldehyde | Catalytic cyclization in choline chloride/ZnCl2 eutectic solvent with AlCl3 catalyst | 4-Methylisoquinoline-8-sulfonic acid |
This method allows for:
- Use of readily available and inexpensive raw materials
- Controlled methylation at the 4-position of isoquinoline
- High selectivity, minimizing isomer formation
- Environmentally friendlier conditions compared to traditional sulfonation at high temperatures with corrosive reagents
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents. Traditional methods employ chlorosulfonic acid or thionyl chloride under high temperature, which pose challenges such as corrosive gas release and environmental hazards.
An improved approach uses bis(trichloromethyl) carbonate as a chlorinating agent in the presence of an organic base, enabling the acyl chlorination of the sulfonic acid under milder and safer conditions.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | 4-Methylisoquinoline-8-sulfonic acid + bis(trichloromethyl) carbonate + organic base | Room temperature to mild heating, organic solvent | 4-Methylisoquinoline-8-sulfonyl chloride |
Advantages of this method include:
- Avoidance of corrosive gases (e.g., HCl, SO2)
- Suitability for large-scale production
- Improved product purity
- Reduced environmental impact
Comparative Analysis of Preparation Methods
| Preparation Aspect | Traditional Method | Improved Method (Eutectic Solvent + Bis(trichloromethyl) Carbonate) |
|---|---|---|
| Starting Material | 3-Methylquinoline or 2-aminobenzenesulfonic acid | 2-Aminobenzenesulfonic acid |
| Sulfonation Reagent | Chlorosulfonic acid, thionyl chloride | Catalytic cyclization with aldehydes in eutectic solvent |
| Chlorination Reagent | Thionyl chloride, phosphorus oxychloride | Bis(trichloromethyl) carbonate + organic base |
| Reaction Temperature | High (around 140 °C) | Mild to moderate (room temperature to mild heating) |
| Environmental Impact | High (corrosive gases, hazardous waste) | Low (minimal corrosive gases, safer reagents) |
| Product Purity | Moderate to high | High |
| Scalability | Limited due to safety concerns | Suitable for large-scale industrial production |
| Isomer Formation | Possible under harsh conditions | Effectively prevented |
Detailed Research Findings
Catalytic Cyclization: The use of eutectic solvents such as choline chloride and ZnCl2 provides a unique medium that enhances the cyclization efficiency and selectivity for methylation at the 4-position on isoquinoline derivatives. The molar ratio of choline chloride to ZnCl2 is optimized at 1:2 for best results.
Chlorination Stage: Bis(trichloromethyl) carbonate acts as an effective chlorinating agent, reacting with the sulfonic acid intermediate in the presence of organic bases (e.g., pyridine or triethylamine) to yield the sulfonyl chloride with high purity and yield.
Environmental and Safety Profile: The improved method eliminates the need for sulfur- and phosphorus-containing chlorinating agents, which are associated with the release of corrosive and toxic gases. This makes the process safer and more environmentally sustainable.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Traditional Sulfonation/Chlorination | Improved Eutectic Solvent & Chlorination Method |
|---|---|---|
| Raw Material | 3-Methylquinoline | 2-Aminobenzenesulfonic acid |
| Solvent | None or chlorosulfonic acid | Choline chloride/ZnCl2 eutectic solvent |
| Catalyst | None or AlCl3 | AlCl3 |
| Sulfonation Temperature | ~140 °C | Moderate, controlled |
| Chlorinating Agent | Thionyl chloride, POCl3, PCl5 | Bis(trichloromethyl) carbonate + organic base |
| Reaction Byproducts | Corrosive gases (HCl, SO2) | Minimal corrosive gases |
| Product Purity (%) | Variable (80-95%) | High (>98%) |
| Scalability | Limited due to safety/environmental issues | Suitable for industrial scale |
Chemical Reactions Analysis
Types of Reactions
4-Methylisoquinoline-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-Methylisoquinoline-8-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-8-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
Structural and Functional Analogues
3-Methylquinoline-8-Sulfonyl Chloride
- Molecular formula : C₁₀H₉ClN₂O₂S.
- Molecular weight : ~256.52 g/mol (calculated).
- CAS number : 74863-82-4.
- Purity : Commercial grades typically >95%.
- Applications: Widely used in drug discovery for synthesizing sulfonamides, leveraging its methyl-quinoline scaffold to modulate pharmacokinetic properties.
Key Differences :
- Backbone: Quinoline (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2). This alters electronic density, with isoquinoline generally exhibiting higher basicity and solubility in acidic conditions.
- Substituent Position: Methyl at position 3 (quinoline) vs. position 4 (isoquinoline). Steric and electronic effects influence regioselectivity in reactions.
Quinoline-8-Sulfonyl Chloride
- Molecular formula: C₉H₆ClNO₂S.
- Applications : Less documented but presumed to serve as a simpler sulfonylation reagent without methyl substituents.
Key Differences :
Comparative Data Table
Reactivity and Stability
- This compound: The isoquinoline backbone likely enhances stability under acidic conditions due to increased aromaticity and nitrogen basicity. However, the methyl group at position 4 may reduce solubility in polar solvents compared to non-methylated analogues.
- 3-Methylquinoline-8-sulfonyl chloride: The methyl group at position 3 improves lipophilicity, favoring blood-brain barrier penetration in drug candidates.
Biological Activity
4-Methylisoquinoline-8-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone, which is known for various pharmacological activities. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active compounds.
- Chemical Formula : C10H8ClNO2S
- CAS Number : 1337881-76-1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study synthesized several derivatives from this compound, demonstrating antibacterial and antifungal properties against various pathogens. The synthesized Schiff bases showed promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Derivative A | Antifungal | 16 |
| Derivative B | Antibacterial | 64 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays revealed that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses.
- Cell Signaling Modulation : It influences key signaling pathways, including those related to apoptosis and oxidative stress responses, thereby impacting cell survival and proliferation.
- Antioxidant Activity : At lower doses, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which can protect cells from oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in EurekaSelect demonstrated the synthesis of various complexes derived from this compound, revealing their potential as therapeutic agents against bacterial infections and inflammation .
- Another investigation highlighted its role in inhibiting specific enzymes linked to oxidative stress, showcasing its dual role as an antioxidant and an enzyme inhibitor.
Dosage and Efficacy
The efficacy of this compound varies with dosage. Lower doses tend to promote beneficial effects such as enhanced antioxidant activity, while higher doses may lead to cytotoxicity or adverse effects. This dose-dependent behavior underscores the importance of careful dosing in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methylisoquinoline-8-sulfonyl chloride, and what critical parameters influence yield?
- Answer: The compound is typically synthesized via direct chlorosulfonation of 4-methylisoquinoline derivatives using chlorosulfonic acid under controlled conditions. Critical parameters include reaction temperature (maintained below 0°C to avoid side reactions), stoichiometric excess of chlorosulfonic acid, and anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization (using ethyl acetate) is essential to isolate the pure product. Yield optimization requires rigorous exclusion of moisture and precise control of reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer: Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and methyl group integration (δ ~2.5 ppm). The sulfonyl chloride group deshields adjacent protons.
- FT-IR : Confirm S=O symmetric/asymmetric stretches (1360–1370 cm⁻¹ and 1150–1160 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks ([M+H]⁺ for C₁₀H₉ClNO₂S, expected m/z 242.01).
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Desiccants (e.g., molecular sieves) must be used to prevent hydrolysis. Prolonged exposure to light or ambient humidity leads to decomposition into sulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of this compound with tertiary amines versus primary amines?
- Answer: Reactivity differences arise from steric hindrance (tertiary amines) versus nucleophilicity (primary amines). For tertiary amines, use polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) and monitor progress via in situ ¹H NMR. For primary amines, reactions proceed efficiently at room temperature in dichloromethane. Kinetic studies (e.g., pseudo-first-order rate constants) and Hammett plots can quantify electronic effects .
Q. What computational approaches predict the regioselectivity of electrophilic substitutions on this compound?
- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distributions and Fukui indices to identify electrophilic sites (e.g., C-5 or C-7 positions). Comparative studies with halogenation or nitration experimental data validate computational predictions. Solvent effects (PCM models) further refine reactivity profiles .
Q. How does the methyl group at position 4 influence the electronic properties and sulfonyl chloride reactivity compared to unsubstituted analogs?
- Answer: The methyl group exerts an electron-donating inductive effect, increasing electron density on the isoquinoline ring. This enhances electrophilic substitution at the 5- and 7-positions but reduces sulfonyl chloride electrophilicity. Competitive kinetics experiments (e.g., reaction with aniline derivatives) and Hammett σ⁺ values quantify substituent effects. Contrast with fluorine-substituted analogs (e.g., 6-fluoroisoquinoline derivatives) highlights electronic modulation .
Q. What strategies mitigate decomposition during nucleophilic substitution reactions involving this compound?
- Answer: Decomposition pathways (e.g., hydrolysis) are minimized by:
- Using anhydrous solvents (e.g., THF over DMSO).
- Adding nucleophiles (amines, alcohols) in stoichiometric excess.
- Conducting reactions under inert atmosphere.
- Employing scavengers (e.g., molecular sieves) for in situ water removal.
Reaction progress is monitored via TLC (Rf shift) or LC-MS to detect intermediates .
Methodological Notes
- Data Contradiction Analysis : Discrepancies in reported yields or reactivity often stem from impurities in starting materials or solvent polarity variations. Reproducibility requires strict adherence to synthetic protocols (e.g., drying solvents over CaH₂) and validation via control experiments .
- Advanced Characterization : X-ray crystallography resolves ambiguous regiochemistry in substitution products. Single-crystal diffraction data (CCDC deposition) provides definitive structural proof .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
